Lenalidomide-acetamido-O-PEG2-OH
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Overview
Description
Lenalidomide-acetamido-O-PEG2-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the solubility and bioavailability of lenalidomide by incorporating polyethylene glycol (PEG) chains. Lenalidomide itself is widely used in the treatment of multiple myeloma and myelodysplastic syndromes due to its anti-inflammatory, anti-angiogenic, and anti-proliferative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-acetamido-O-PEG2-OH typically involves the following steps:
Condensation: The brominated product is then condensed with 3-aminopiperidine-2,6-dione in the presence of triethylamine in dimethylformamide.
Cyclization: The resulting compound undergoes cyclization to form the lenalidomide core structure.
PEGylation: Finally, the lenalidomide core is reacted with acetamido-PEG2-OH to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-acetamido-O-PEG2-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the lenalidomide core.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the PEG chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Lenalidomide-acetamido-O-PEG2-OH has a wide range of scientific research applications:
Mechanism of Action
Lenalidomide-acetamido-O-PEG2-OH exerts its effects through multiple mechanisms:
Immune Modulation: Enhances the release of interleukin-2 and interferon-gamma from activated T cells, inhibits regulatory T cells, and increases natural killer cell-mediated cytotoxicity.
Anti-Angiogenesis: Inhibits the formation of new blood vessels, thereby restricting tumor growth.
Anti-Proliferation: Induces cell cycle arrest and apoptosis in malignant cells.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with similar but more potent effects.
Lenalidomide: The base compound from which Lenalidomide-acetamido-O-PEG2-OH is derived.
Uniqueness
This compound is unique due to its enhanced solubility and bioavailability, which are achieved through PEGylation. This modification allows for improved therapeutic efficacy and reduced side effects compared to its parent compound .
Properties
Molecular Formula |
C19H23N3O7 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-[2-(2-hydroxyethoxy)ethoxy]acetamide |
InChI |
InChI=1S/C19H23N3O7/c23-6-7-28-8-9-29-11-17(25)20-14-3-1-2-12-13(14)10-22(19(12)27)15-4-5-16(24)21-18(15)26/h1-3,15,23H,4-11H2,(H,20,25)(H,21,24,26) |
InChI Key |
LHUKEZPSWLWHRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCO |
Origin of Product |
United States |
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